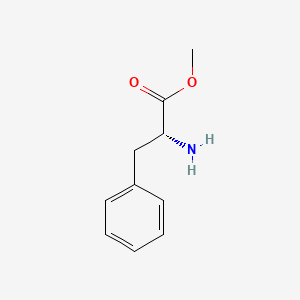

Methyl D-phenylalaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUZFOSJDMAFZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306319 | |

| Record name | (+)-Phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21685-51-8 | |

| Record name | (+)-Phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21685-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl D-phenylalaninate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl D-phenylalaninate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a comprehensive overview of the core physical properties of this compound, primarily focusing on its commonly available hydrochloride salt form.

Overview of this compound

This compound is the methyl ester of the D-enantiomer of the amino acid phenylalanine. It serves as a crucial chiral building block in organic synthesis, particularly in the preparation of peptides and pharmaceutical intermediates[1][2][3]. Due to the basicity of the free amino group, this compound is most commonly handled and stored as its hydrochloride salt (CAS Number: 13033-84-6) to enhance stability. The hydrochloride salt typically appears as a white to off-white solid or crystalline powder[1][2][4].

Physical and Chemical Properties

The quantitative physical properties of this compound hydrochloride have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | CAS Number |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][5][6] | 13033-84-6[1][6][7] |

| Molecular Weight | 215.68 g/mol [7][8] | |

| Appearance | White to off-white solid/crystalline powder[1][2][4] | |

| Melting Point | 159-163 °C[1][3][6][7][9] | |

| Boiling Point | 264.2 °C at 760 mmHg[1][5][6] | |

| Density | 1.1 g/cm³[1] | |

| Solubility | Soluble in Ethanol (B145695) and Methanol[1][2][3][4][9] | |

| Optical Rotation ([α]D) | -37.0° (c=2, in Ethanol)[1][9] | |

| Flash Point | 126 °C[1][5][6] | |

| Vapor Pressure | 0.00986 mmHg at 25 °C[1][6] |

Experimental Protocols for Property Determination

While detailed, step-by-step experimental protocols are proprietary to the testing institution, the fundamental methodologies for determining key physical properties are standardized.

Melting Point Determination

The melting point is typically determined using the capillary method.

-

Sample Preparation: A small amount of the dry, crystalline this compound HCl is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range (e.g., 159-163 °C) is reported as the melting point[1][7].

Optical Rotation Measurement

Optical rotation is a critical measure of a chiral compound's enantiomeric purity. It is measured using a polarimeter.

-

Solution Preparation: A solution of this compound HCl is prepared at a precise concentration. For example, a concentration (c) of 2 grams per 100 mL in ethanol (EtOH) is specified for its reported optical rotation value[1][9].

-

Polarimeter Setup: A polarimeter is calibrated using a blank solvent (in this case, ethanol).

-

Measurement: The prepared solution is placed in a sample cell of a known path length (l). Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution. The instrument measures the angle (α) by which the plane of polarized light is rotated.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) Where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The negative sign in the reported value of -37.0° indicates that it rotates plane-polarized light to the left (levorotatory)[1][9].

Visualized Workflow: Determination of Specific Rotation

The logical workflow for determining the specific rotation of a chiral compound is illustrated below.

Caption: Workflow for determining the specific rotation of a chemical compound.

References

- 1. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]

- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. D-phenylalanine methyl ester hydrochloride | 13033-84-6 [chemnet.com]

- 7. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]

- 8. L-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure of Methyl D-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl D-phenylalaninate. The information is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound is essential.

Chemical Identity and Structure

This compound is the methyl ester of the D-enantiomer of the amino acid phenylalanine. It is a chiral organic compound frequently used as a building block in organic synthesis, particularly in the preparation of peptides and pharmaceuticals.[1][2][3][4] It is often supplied and used as its hydrochloride salt to improve stability and handling.

The core structure consists of a central alpha-carbon atom bonded to four different groups:

-

A hydrogen atom

-

An amino group (-NH2)

-

A carboxyl group esterified with a methyl group (-COOCH3)

-

A benzyl (B1604629) group (-CH2-C6H5)

The "D" designation in its name refers to the stereochemical configuration at the chiral alpha-carbon.

Below is a 2D representation of the chemical structure of this compound.

Identifiers and Descriptors

For unambiguous identification, a compound is assigned various international standard identifiers. The key identifiers for this compound and its hydrochloride salt are summarized in the table below.

| Identifier | Value (this compound Hydrochloride) |

| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |

| CAS Number | 13033-84-6[5][6] |

| Molecular Formula | C₁₀H₁₄ClNO₂[6][7] |

| Molecular Weight | 215.68 g/mol [8][9][10] |

| InChI Key | SWVMLNPDTIFDDY-SBSPUUFOSA-N[8][9][11] |

| SMILES String | Cl[H].COC(=O)--INVALID-LINK--Cc1ccccc1[8][9] |

| PubChem CID | 67675751 (for the hydrochloride)[12] |

Physicochemical Properties

The physical and chemical properties of this compound hydrochloride are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white crystalline solid/powder[1][3][4][5] |

| Melting Point | 159-163 °C[5][6][8][9][13] |

| Boiling Point | 264.2 °C at 760 mmHg[5][6] |

| Solubility | Soluble in Ethanol and Methanol[1][3][5] |

| Density | 1.1 g/cm³[5] |

| Vapor Pressure | 0.00986 mmHg at 25°C[5][6] |

| Refractive Index | -37.0° (C=2, EtOH)[5][13] |

| Storage Temperature | 2-8°C[5][8][9] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound hydrochloride is through the esterification of D-phenylalanine using acetyl chloride in methanol (B129727).[3]

Objective: To synthesize this compound hydrochloride from D-phenylalanine.

Materials:

-

D-phenylalanine

-

Methanol (MeOH)

-

Acetyl chloride (AcCl)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

Procedure:

-

Add methanol (e.g., 50 mL) to a round-bottom flask equipped with a dropping funnel and a reflux condenser.[3]

-

Slowly add acetyl chloride (e.g., 3 mL) dropwise to the methanol through the dropping funnel. This reaction is exothermic and generates HCl in situ, which acts as a catalyst.[3]

-

After 15 minutes, add D-phenylalanine (e.g., 3 g, 18.16 mmol) to the reaction mixture.[3]

-

Heat the reaction mixture to reflux at 70°C and maintain it overnight.[3]

-

Upon completion of the reaction, remove the solvent by vacuum evaporation to obtain the crude product.[3]

-

The resulting D-phenylalanine methyl ester hydrochloride can be used for subsequent reactions without further purification.[3]

The workflow for this synthesis is illustrated in the diagram below.

Applications in Research and Development

This compound serves as a valuable chiral building block in organic synthesis. Its primary applications include:

-

Peptide Synthesis: It is a common starting material for the solution-phase synthesis of peptides, where the methyl ester serves as a protecting group for the carboxylic acid.[2][3][4][8][9]

-

Pharmaceutical Intermediates: The compound is utilized in the synthesis of various pharmaceutical agents, including antihypertensive drugs like angiotensin-converting enzyme (ACE) inhibitors.[7]

-

Asymmetric Synthesis: It can be used as a precursor for catalysts and auxiliaries in asymmetric reactions.[7]

-

Organic Synthesis: It is a useful compound for preparing other organic molecules, such as amidines, through multi-component coupling reactions.[3][4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 4. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]

- 5. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. D-phenylalanine methyl ester hydrochloride | 13033-84-6 [chemnet.com]

- 7. Page loading... [guidechem.com]

- 8. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]

- 9. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]

- 10. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. N-methyl-D-phenylalanine methyl ester hydrochloride | C11H16ClNO2 | CID 67675751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]

A Comprehensive Technical Guide to Methyl D-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 13033-84-6 (for hydrochloride salt)

Abstract

Methyl D-phenylalaninate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As a derivative of the non-proteinogenic amino acid D-phenylalanine, it serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and chiral resolution, and its applications in drug development, with a particular focus on its role in the synthesis of antidiabetic agents.

Chemical and Physical Properties

This compound is typically handled as its hydrochloride salt to improve stability and ease of handling. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value |

| CAS Number | 13033-84-6 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |

| Synonyms | D-Phenylalanine methyl ester hydrochloride, Methyl (R)-2-amino-3-phenylpropanoate hydrochloride |

| InChI Key | SWVMLNPDTIFDDY-SBSPUUFOSA-N |

| SMILES | Cl.COC(=O)--INVALID-LINK--CC1=CC=CC=C1 |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Appearance | White to pale cream crystalline powder | [1] |

| Melting Point | 159-163 °C | [2] |

| Boiling Point | 264.2 °C at 760 mmHg (for free base) | [2] |

| Solubility | Soluble in ethanol (B145695) and methanol. | [2] |

| Optical Rotation | [α]²⁰/D ~ -37.0° (c=2 in Ethanol) | [1][2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. The primary strategies involve either the direct asymmetric synthesis from prochiral precursors or the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of the racemic ester is the Fischer-Speier esterification of DL-phenylalanine.

References

Methyl D-phenylalaninate molecular weight

An In-depth Technical Guide to Methyl D-phenylalaninate for Researchers and Drug Development Professionals

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It serves as a crucial chiral building block in synthetic organic chemistry and is of significant interest to researchers in the field of drug discovery and development. The incorporation of D-amino acids, such as D-phenylalanine and its derivatives, into peptide chains is a key strategy for enhancing the metabolic stability of peptide-based therapeutics.[1][2] By replacing the naturally occurring L-amino acids, the resulting peptides exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and experimental considerations for this compound, with a focus on its hydrochloride salt, which is the common commercially available form.

Physicochemical Properties

This compound is typically handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride | Data Source(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [3][4] |

| CAS Number | Not specified | 13033-84-6 | [4][5] |

| Appearance | - | White to pale cream crystalline powder | [5][6] |

| Melting Point | - | 159-163 °C | [6] |

| Boiling Point | - | 264.2 °C at 760 mmHg | [6] |

| Density | - | ~1.1 g/cm³ | [6] |

| Solubility | - | Soluble in Ethanol and Methanol | [6][7] |

| Optical Rotation | - | [α]²⁰/D = -37.0 ± 1.0° (c=2 in ethanol) | [6] |

| Storage Temperature | - | 2-8°C | [6] |

Core Applications in Research and Drug Development

The primary utility of this compound lies in its application as a specialized building block for synthesizing complex organic molecules and peptidomimetics. Its D-configuration is pivotal for developing robust peptide drug candidates.

-

Peptide Synthesis : this compound is widely used in both solution-phase and solid-phase peptide synthesis (SPPS).[1][7] Its incorporation into a peptide sequence can sterically hinder the action of proteases that are specific to L-amino acid residues, thus enhancing the peptide's therapeutic potential.[2]

-

Pharmaceutical Intermediates : It is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-diabetic, anti-tumor, and anti-HIV drugs.[8]

-

Chiral Auxiliary : In organic synthesis, its defined stereochemistry makes it a useful chiral auxiliary, facilitating the production of enantiomerically pure compounds essential for effective medications.[9]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

General Workflow for Peptide Elongation using SPPS

Solid-Phase Peptide Synthesis (SPPS) is a standard method for incorporating amino acids like this compound into a peptide chain. The D-phenylalanine methyl ester must first be N-terminally protected (commonly with Fmoc) to be used in the standard Fmoc/tBu synthesis strategy. The diagram below illustrates the logical workflow for this process.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl 3-phenyl-DL-alaninate hydrochloride | C10H14ClNO2 | CID 3084017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 6. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of Methyl D-phenylalaninate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl D-phenylalaninate, a key chiral building block in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable insights by presenting qualitative solubility information for its hydrochloride salt and detailed quantitative data for the structurally analogous and closely related compound, L-phenylalanine. This guide is intended to be a vital resource for laboratory work, offering a strong foundation for solvent selection, crystallization process development, and other research applications.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate, such as this compound, in various organic solvents is a critical physicochemical property. It governs key aspects of drug development, including:

-

Crystallization and Purification: The choice of solvent system directly impacts the yield, purity, and polymorphic form of the final compound.

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the solubility of the reactants in the chosen solvent.

-

Formulation Development: Understanding solubility is fundamental to designing stable and bioavailable dosage forms.

This compound, as an amino acid ester, possesses both polar (ester and amino groups) and non-polar (phenyl ring) moieties. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Solubility Profile of this compound Hydrochloride

Qualitative assessments indicate that this compound hydrochloride, the common salt form of the compound, exhibits preferential solubility in polar organic solvents. It is generally described as:

-

Soluble in: Methanol, Ethanol.

-

Moderately soluble in: Dimethyl sulfoxide (B87167) (DMSO).

-

Less soluble to insoluble in: Nonpolar solvents such as hexanes.

This solubility pattern is consistent with the presence of the charged amino group and the polar ester functional group, which can engage in favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

Quantitative Solubility Data for L-Phenylalanine (as a Proxy)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the mole fraction solubility (x₁) of the closely related amino acid, L-phenylalanine, in a range of organic solvents at various temperatures. This data, sourced from a comprehensive study in the Journal of Chemical & Engineering Data, serves as a valuable proxy for estimating the solubility behavior of this compound, given their structural similarity.[1]

Table 1: Mole Fraction Solubility (x₁) of L-Phenylalanine in Alcohols [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 283.15 | 0.00068 | 0.00029 | 0.00018 | 0.00015 | 0.00012 | 0.00010 |

| 288.15 | 0.00076 | 0.00033 | 0.00021 | 0.00017 | 0.00014 | 0.00012 |

| 293.15 | 0.00085 | 0.00037 | 0.00024 | 0.00020 | 0.00016 | 0.00014 |

| 298.15 | 0.00095 | 0.00042 | 0.00027 | 0.00023 | 0.00019 | 0.00016 |

| 303.15 | 0.00106 | 0.00047 | 0.00031 | 0.00026 | 0.00022 | 0.00018 |

| 308.15 | 0.00118 | 0.00053 | 0.00035 | 0.00030 | 0.00025 | 0.00021 |

| 313.15 | 0.00132 | 0.00060 | 0.00040 | 0.00034 | 0.00028 | 0.00024 |

| 318.15 | 0.00147 | 0.00067 | 0.00045 | 0.00038 | 0.00032 | 0.00027 |

| 323.15 | 0.00164 | 0.00075 | 0.00051 | 0.00043 | 0.00036 | 0.00031 |

Table 2: Mole Fraction Solubility (x₁) of L-Phenylalanine in Other Organic Solvents [1]

| Temperature (K) | Acetone | Ethyl Acetate | Methyl Acetate | Acetonitrile | 1,4-Dioxane |

| 283.15 | 0.00010 | 0.00004 | 0.00006 | 0.00012 | 0.00008 |

| 288.15 | 0.00012 | 0.00005 | 0.00007 | 0.00014 | 0.00009 |

| 293.15 | 0.00014 | 0.00006 | 0.00008 | 0.00016 | 0.00011 |

| 298.15 | 0.00016 | 0.00007 | 0.00009 | 0.00018 | 0.00013 |

| 303.15 | 0.00018 | 0.00008 | 0.00011 | 0.00021 | 0.00015 |

| 308.15 | 0.00021 | 0.00009 | 0.00013 | 0.00024 | 0.00017 |

| 313.15 | 0.00024 | 0.00011 | 0.00015 | 0.00027 | 0.00020 |

| 318.15 | 0.00027 | 0.00013 | 0.00017 | 0.00031 | 0.00023 |

| 323.15 | 0.00031 | 0.00015 | 0.00020 | 0.00035 | 0.00026 |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents using the gravimetric method. This technique is robust, reliable, and widely used for generating solid-liquid equilibrium data.

4.1. Materials and Equipment

-

This compound (or its hydrochloride salt) of high purity

-

Selected organic solvents (analytical grade or higher)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Analytical balance (readability ±0.0001 g)

-

Syringes with inert filters (e.g., PTFE, 0.22 µm pore size)

-

Drying oven or vacuum desiccator

-

Pre-weighed sample vials

4.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the vessel in the thermostatic bath and stir the mixture vigorously for a sufficient period (typically 12-24 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with an inert filter. The pre-heating of the syringe prevents premature crystallization of the solute upon sampling.

-

Mass Determination of the Sample: Transfer the collected supernatant to a pre-weighed vial and record the total mass.

-

Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Mass Determination of the Solute: Continue the drying process until a constant mass of the dried solute is achieved. Record the final mass.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

4.3. Data Validation

To ensure the accuracy and reliability of the results, it is recommended to:

-

Perform each solubility measurement in triplicate.

-

Verify the solid phase before and after the experiment using techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic transformations or solvate formation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data for L-phenylalanine offers a strong starting point for solvent screening and process development. For critical applications, it is recommended to determine the solubility of this compound experimentally using the detailed protocol provided.

References

Spectroscopic Analysis of Methyl D-phenylalaninate: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for Methyl D-phenylalaninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Note on Presented Data: The spectroscopic data provided below is primarily for the hydrochloride salt of the L-enantiomer, Methyl L-phenylalaninate hydrochloride. For this compound (the free base), the following differences can be anticipated:

-

NMR: The chemical shifts for the protons and carbons near the amine group will be different due to the absence of protonation. Specifically, the NH₂ signal will appear at a lower chemical shift and may be broader. The α-proton and α-carbon will also experience a shift.

-

IR: The characteristic strong, broad absorption of the ammonium (B1175870) salt (R-NH₃⁺) in the 2400-3200 cm⁻¹ region will be replaced by the N-H stretching vibrations of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

MS: The mass spectrum of the free base will show a molecular ion (M⁺) corresponding to the mass of the neutral molecule (C₁₀H₁₃NO₂), which is 179.09 g/mol .

The spectroscopic data for the D- and L-enantiomers are identical in achiral environments.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, DMSO-d₆) for Methyl L-phenylalaninate hydrochloride [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.88 | br s | NH₃⁺ |

| 7.26-7.34 | m | Ar-H (5H) |

| 4.22 | t | α-CH |

| 3.64 | s | OCH ₃ (3H) |

| 3.13, 3.25 | dd, dd | β-CH ₂ (2H) |

¹³C NMR Data (from Methyl L-phenylalaninate hydrochloride) [2]

| Chemical Shift (ppm) | Assignment |

| 170.1 | C =O |

| 133.7 | Ar-C |

| 129.4 | Ar-C H |

| 129.3 | Ar-C H |

| 128.2 | Ar-C H |

| 54.1 | α-C H |

| 53.6 | OC H₃ |

| 35.6 | β-C H₂ |

Note: Data obtained in D₂O.

Infrared (IR) Spectroscopy

Key IR Absorptions for Methyl L-phenylalaninate hydrochloride (KBr disc) [3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong | N-H stretch (NH₃⁺) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Expected Fragmentation for this compound

| m/z | Ion | Fragment Lost |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |

| 120 | [C₈H₁₀N]⁺ | •COOCH₃ (methoxycarbonyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •CH(NH₂)COOCH₃ |

| 88 | [C₄H₆NO₂]⁺ | •C₇H₇ (benzyl radical) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a solid sample like this compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial as it must completely dissolve the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube, ensuring the liquid height is around 4-5 cm. Avoid introducing any solid particles.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

The following describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining an Electron Ionization (EI) mass spectrum.

-

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

-

The probe is gently heated to vaporize the sample directly into the ionization chamber.

-

-

Ionization and Fragmentation:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment removes an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Mandatory Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Plausible MS fragmentation of this compound.

References

A Comprehensive Technical Guide to the Synthesis of Methyl D-phenylalaninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details established methodologies for the synthesis of Methyl D-phenylalaninate hydrochloride, a critical chiral building block in the development of various pharmaceuticals. The following sections provide a comparative analysis of common synthetic routes, detailed experimental protocols, and a summary of key quantitative data to inform experimental design and optimization.

Introduction

This compound hydrochloride is the hydrochloride salt of the methyl ester of D-phenylalanine. Its stereochemical integrity is crucial for its application as a starting material in the synthesis of a wide range of biologically active molecules, including peptide-based drugs, enzyme inhibitors, and chiral ligands. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and enantiomeric excess of the final product. This guide focuses on the two most prevalent and reliable methods for its preparation: Fischer esterification catalyzed by thionyl chloride and a method utilizing acetyl chloride to generate hydrogen chloride in situ.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound hydrochloride is primarily achieved through the Fischer esterification of D-phenylalanine. The two main variations of this method presented here differ in the reagent used to generate the acidic conditions necessary for the reaction to proceed.

| Parameter | Method 1: Thionyl Chloride | Method 2: Acetyl Chloride |

| Reagents | D-phenylalanine, Methanol (B129727), Thionyl Chloride | D-phenylalanine, Anhydrous Methanol, Acetyl Chloride |

| Reaction Time | 45 minutes at reflux[1] | Overnight at 70°C[2] |

| Yield | 97%[3] | Not explicitly stated, but product is used for subsequent reactions without further purification[2] |

| Key Advantages | Shorter reaction time, high reported yield. | Simple procedure, product can often be used without extensive purification. |

| Considerations | Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. | The reaction is conducted overnight, which may be a consideration for time-sensitive processes. |

Experimental Protocols

Method 1: Synthesis via Fischer Esterification using Thionyl Chloride

This procedure involves the direct esterification of D-phenylalanine using methanol as both the solvent and reagent, with thionyl chloride acting as the catalyst to generate hydrochloric acid in situ.

Materials:

-

D-phenylalanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

In a 25-mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of D-phenylalanine in 5 mL of methanol.[1]

-

While stirring, slowly add 0.5 mL of thionyl chloride to the mixture using a syringe.[1]

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 45 minutes. The solution should become homogeneous.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature for 5 minutes, followed by cooling in a water bath for 10 minutes.[1]

-

Transfer the cooled solution to a 100 mL beaker. Rinse the round-bottom flask with 1 mL of methanol and add the rinsing to the beaker.[1]

-

Place the beaker in an ice-water bath and add 25 mL of diethyl ether to precipitate the product. Allow the mixture to stand for 10-15 minutes for complete precipitation.[1]

-

Collect the resulting white solid by vacuum filtration and wash the solid with an additional 25 mL of diethyl ether.[1]

-

The purified product, this compound hydrochloride, can then be dried.

Method 2: Synthesis via Fischer Esterification using Acetyl Chloride

This alternative method utilizes acetyl chloride to generate hydrogen chloride in methanol, which then catalyzes the esterification of D-phenylalanine.

Materials:

-

D-phenylalanine

-

Anhydrous Methanol

-

Acetyl chloride

Procedure:

-

To a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous methanol.[2]

-

Cool the flask in an ice bath.[2]

-

Slowly add 3 mL of acetyl chloride dropwise through the dropping funnel.[2]

-

After stirring for 15 minutes, add 3 g (18.16 mmol) of D-phenylalanine to the reaction mixture.[2]

-

Heat the reaction mixture to reflux at 70°C and maintain this temperature overnight.[2]

-

Upon completion, the product, this compound hydrochloride, is obtained by vacuum drying. The product can be used for subsequent reactions without further purification.[2]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride via Fischer esterification.

References

Commercial Availability and Technical Guide for Enantiomerically Pure Methyl D-phenylalaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure Methyl D-phenylalaninate, a crucial building block in pharmaceutical research and development. It includes a comparative summary of commercial suppliers, detailed experimental protocols for its preparation and analysis, and visualizations of relevant biological pathways and experimental workflows.

Commercial Availability

Enantiomerically pure this compound is primarily available from commercial suppliers as the hydrochloride salt (D-Phenylalanine methyl ester hydrochloride). This form enhances the compound's stability and solubility. The table below summarizes the offerings from several key suppliers. While most suppliers guarantee high chemical purity (typically ≥98%), the enantiomeric excess (e.e.) is often not explicitly stated. However, a high specific optical rotation is a strong indicator of high enantiomeric purity.

| Supplier | Product Name | CAS Number | Purity | Optical Rotation | Additional Notes |

| Sigma-Aldrich | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | Not specified | Suitable for peptide synthesis. |

| Thermo Fisher Scientific (Alfa Aesar) | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | Not specified | --- |

| Thermo Fisher Scientific (Acros Organics) | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | -32° to -38° (c=1 in EtOH) | Conforms to IR spectrum. |

| TCI America | D-Phenylalanine Methyl Ester Hydrochloride | 13033-84-6 | >98.0% | Not specified | --- |

| Chem-Impex | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | ≥ 98% (HPLC) | [a]D20 = -35 ± 3º (C=1 in EtOH) | --- |

Experimental Protocols

Preparation of Enantiomerically Pure D-Phenylalanine Methyl Ester via Chemical Resolution[1]

This protocol describes an improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent, yielding D-phenylalanine methyl ester with high optical purity (98.1% e.e.) and a high yield (81.2%).[1]

Materials:

-

DL-phenylalanine methyl ester

-

N-acetyl-D-phenylglycine (resolving agent)

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (B86663) (Na2SO4)

-

Hydrochloric acid (HCl)

Procedure:

-

Diastereomeric Salt Formation:

-

To a solution of DL-phenylalanine methyl ester (0.1 mol) in water (40 mL), add N-acetyl-D-phenylglycine (0.05 mol).

-

Maintain the pH at 5-6 and stir the mixture in an ice bath for 2 hours.

-

Filter the reaction mixture to collect the crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester. Rinse the salt with water.

-

-

Isolation of D-Phenylalanine Methyl Ester:

-

Collect the filtrate (mother liquor) containing the D-phenylalanine methyl ester.

-

Adjust the pH of the mother liquor to 8 with a 2 mol L–1 NaHCO3 solution.

-

Extract the mixture with toluene (2 x 30 mL).

-

Dry the combined organic layers over Na2SO4, filter, and evaporate the solvent in vacuo.

-

-

Formation and Purification of the Hydrochloride Salt:

-

To the residue, add methanol (20 mL) and 6 mol L–1 hydrochloric acid to afford the crude D-phenylalanine methyl ester hydrochloride.

-

Purify the crude product by recrystallization from methanol to obtain the pure compound.

-

Chiral Separation and Purity Analysis using UPC²[2]

This method utilizes Ultra-Performance Convergence Chromatography (UPC²) for the rapid and efficient chiral separation of D- and L-phenylalanine methyl esters, allowing for the determination of enantiomeric purity.[2]

Instrumentation and Consumables:

-

System: ACQUITY UPC² with a photodiode array (PDA) detector

-

Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm

-

Mobile Phase A: CO2

-

Mobile Phase B: Methanol with 0.1% NH4OH

-

Sample: 5 mg/mL in isopropanol (B130326) with 0.1% triethanolamine

Chromatographic Conditions:

-

Column Temperature: 40 °C

-

Isocratic Conditions: 90% A, 10% B

-

Flow Rate: 1.5 mL/min

-

Back Pressure: 2500 psi

-

Detection: UV at 210 nm

-

Injection Volume: 4 µL

This UPC² method offers superior resolution and a five-fold increase in throughput compared to normal-phase HPLC, enabling high-throughput analysis of chiral purity.[2]

Signaling Pathways and Experimental Workflows

While this compound is primarily used as a chiral building block, its metabolic product, D-phenylalanine, can influence cellular signaling. The following diagrams illustrate a relevant biological pathway and a typical experimental workflow in drug discovery.

References

Methyl D-phenylalaninate: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl D-phenylalaninate, the methyl ester of the non-proteinogenic amino acid D-phenylalanine, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its unique stereochemistry and versatile reactive sites—the amine and the ester—make it an invaluable precursor for the synthesis of a wide array of complex, enantiomerically pure molecules. This guide provides an in-depth overview of the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its role in peptide synthesis and as a chiral auxiliary. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and workflow visualizations to support advanced research and development.

Physicochemical and Spectroscopic Data

This compound is typically handled as its hydrochloride salt to improve stability and ease of handling.[1][2][3] The properties of this salt are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate hydrochloride | [4] |

| Synonyms | This compound HCl, D-Phenylalanine methyl ester HCl | [1] |

| CAS Number | 13033-84-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 159-163 °C | [1][3] |

| Optical Rotation [α]D | -32° to -38° (c=1 in EtOH, 20°C) | [4] |

| Solubility | Soluble in Methanol (B129727) and Ethanol (B145695) | [1] |

| Storage | 2-8 °C | [1][3] |

Spectroscopic data is critical for the characterization of methyl phenylalaninate and its derivatives. Representative NMR data for the analogous L-enantiomer hydrochloride salt in D₂O is provided for reference.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

| ¹H NMR | 7.45 - 7.28 | m | 5H, Aromatic-CH |

| 4.42 | dd, J = 5.2, 7.4 | 1H, α-CH | |

| 3.82 | s | 3H, Ester-CH₃ | |

| 3.34 | dd, J = 14.6, 5.2 | 1H, β-CHH | |

| 3.21 | dd, J = 14.6, 7.4 | 1H, β-CHH | |

| ¹³C NMR | 170.1 | C=O (Ester) | |

| 133.7 | Aromatic C (quaternary) | ||

| 129.4, 129.3, 128.2 | Aromatic CH | ||

| 54.1 | α-CH | ||

| 53.6 | β-CH₂ | ||

| 35.6 | Ester-CH₃ |

NMR data extracted from a study on L-phenylalanine methyl ester hydrochloride and is expected to be identical for the D-enantiomer.[5]

Synthesis and Chiral Integrity

The primary route for the synthesis of this compound is the direct esterification of D-phenylalanine. Maintaining chiral purity throughout the synthesis and subsequent reactions is paramount.

Synthesis of this compound Hydrochloride

The most common laboratory-scale synthesis involves the reaction of D-phenylalanine with an esterifying agent in methanol.[2][5] Thionyl chloride is a frequently used reagent for this transformation as it reacts with methanol to form HCl in situ, which both protonates the amine and catalyzes the esterification.

Caption: Synthesis of this compound HCl.

Chiral Resolution

An alternative strategy involves the resolution of a racemic mixture of DL-phenylalanine methyl ester. This can be achieved through chemical resolution by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-D-phenylglycine.[6] Enzymatic resolution is also a powerful technique, where an enzyme selectively hydrolyzes the N-acyl-L-ester, leaving the desired N-acyl-D-ester untouched.[7][8]

Applications as a Chiral Building Block

The utility of this compound stems from its defined stereocenter and its two primary reactive handles. It is a cornerstone for introducing the D-phenylalanine motif into larger molecules.

Peptide Synthesis

Incorporating D-amino acids like D-phenylalanine into peptide chains is a key strategy for developing peptide-based therapeutics with enhanced metabolic stability.[9] The D-configuration renders the adjacent peptide bond resistant to cleavage by common L-specific proteases. This compound is a standard reagent for introducing this residue in solution-phase peptide synthesis.[3] A notable example is the synthetic somatostatin (B550006) analog, octreotide, which contains a D-phenylalanine residue to increase its half-life in vivo.[9]

Asymmetric Synthesis and Drug Development

Beyond peptides, this compound serves as a versatile chiral precursor for a variety of bioactive molecules.

-

Chiral Auxiliary: The defined stereocenter can be used to direct the stereochemical outcome of reactions at other sites in a molecule.

-

Precursor for Novel Amino Acids: It serves as a starting point for synthesizing more complex or "unusual" amino acids, such as β-methylphenylalanine.[10]

-

Scaffold for Bioactive Molecules: Its derivatives, like N-Benzyl-D-phenylalanine methyl ester, are building blocks for pharmaceuticals, particularly those targeting neurological disorders.[11] The core structure is valuable for mimicking natural amino acids to interact with biological targets like enzymes and receptors.[11]

Caption: Key transformations and applications of this compound.

Experimental Protocols

The following protocols are generalized procedures based on established chemical literature. Researchers should consult specific publications and perform appropriate safety assessments before implementation.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from standard esterification procedures.[5]

-

Setup: Suspend D-phenylalanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours, during which the solid should dissolve completely.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude white solid from a mixture of ethanol and ethyl acetate (B1210297) to yield pure this compound hydrochloride.[5]

Protocol 2: General N-Acylation of this compound

This procedure describes a typical amide bond formation using an acyl chloride.

-

Setup: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM). Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

-

Acylation: Cool the solution to 0 °C. Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Workflow for Enzymatic Resolution of N-Acetyl-DL-phenylalanine Methyl Ester

This workflow is based on the principles described in patent literature for separating D- and L-isomers.[7][8]

-

Substrate Preparation: Prepare an aqueous slurry of N-acetyl-D,L-phenylalanine methyl ester.

-

pH Adjustment: Adjust the slurry to a pH between 7.0 and 8.0 using a dilute solution of sodium hydroxide.

-

Enzymatic Reaction: Introduce a selective proteolytic enzyme (e.g., a serine proteinase of microbial origin) to the mixture.[7] Maintain the temperature between 20-40 °C. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylate (N-acetyl-L-phenylalanine).

-

Separation: After the reaction is complete, extract the mixture with an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate). The unreacted N-acetyl-D-phenylalanine methyl ester will move to the organic phase.

-

Isolation:

Caption: Workflow for enzymatic resolution of N-Acetyl-DL-phenylalanine methyl ester.

Quantitative Reaction Data

The efficiency of reactions involving this compound is critical for its use in multi-step syntheses. The following table presents example data from the literature.

| Reaction | Substrate | Product | Yield | Optical Purity (ee%) | Reference |

| Enzymatic Resolution | N-acetyl-D,L-phenylalanine methyl ester | N-acetyl-D-phenylalanine methyl ester | 97.6% | 98% | [8] |

| Enzymatic Synthesis | Phenylpyruvic acid | D-phenylalanine | 97% (conversion) | 99% | [12] |

| Isomerization | α-phenylalanine derivative | (S)-β-phenylalanine | 72% | >99% | [13] |

Note: Data for related D-phenylalanine syntheses are included to illustrate achievable optical purities.[12][13]

Conclusion

This compound is a high-value, versatile chiral building block essential for modern pharmaceutical and chemical research. Its straightforward synthesis and the stability of its hydrochloride salt make it an accessible starting material for introducing D-phenylalanine into complex molecules. Its primary applications in creating proteolytically resistant peptides and serving as a chiral precursor for diverse, enantiopure compounds underscore its continued importance in the development of next-generation therapeutics and fine chemicals. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

References

- 1. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. D-Phenylalanine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. D-苯丙氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. D-Phenylalanine methyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl D-phenylalaninate in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl D-phenylalaninate, a derivative of the non-proteinogenic amino acid D-phenylalanine, serves as a cornerstone in modern asymmetric synthesis. Its significance lies not in its direct use as a chiral auxiliary, but primarily as a readily available and cost-effective chiral building block for the synthesis of more elaborate and highly effective chiral auxiliaries and ligands. This technical guide provides an in-depth exploration of the role of this compound, focusing on its conversion to the widely used (R)-4-benzyl-2-oxazolidinone auxiliary and its subsequent application in stereoselective carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in research and development.

From this compound to a Powerful Chiral Auxiliary

The primary application of this compound in asymmetric synthesis is its role as a precursor to (R)-4-benzyl-2-oxazolidinone. This transformation involves the reduction of the methyl ester to the corresponding amino alcohol, D-phenylalaninol, followed by cyclization to form the oxazolidinone ring. This chiral auxiliary has proven to be exceptionally effective in directing the stereochemical outcome of a wide range of reactions, most notably in the asymmetric alkylation and acylation of enolates.

The overall workflow for the preparation of the chiral auxiliary and its use in asymmetric synthesis is depicted below.

Experimental Protocols

Synthesis of (R)-4-benzyl-2-oxazolidinone from this compound Hydrochloride

This protocol details the two-step synthesis of the chiral auxiliary starting from the commercially available hydrochloride salt of this compound.

Step 1: Reduction to (R)-2-amino-3-phenyl-1-propanol (D-phenylalaninol)

-

Materials: this compound hydrochloride, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, 1 M sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

A solution of this compound hydrochloride (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

The reaction is quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

The resulting white precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield D-phenylalaninol as a white solid, which can be used in the next step without further purification.

-

Step 2: Cyclization to (R)-4-benzyl-2-oxazolidinone

-

Materials: D-phenylalaninol, diethyl carbonate, potassium carbonate (K₂CO₃), ethanol (B145695).

-

Procedure:

-

A mixture of D-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and K₂CO₃ (0.1 eq) in ethanol is heated at reflux for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane (B109758).

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate (B1210297) and hexanes to afford (R)-4-benzyl-2-oxazolidinone as a white crystalline solid.

-

Asymmetric Alkylation using (R)-4-benzyl-2-oxazolidinone

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derivative.

Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone

-

Materials: (R)-4-benzyl-2-oxazolidinone, n-butyllithium (n-BuLi), acyl chloride (e.g., propionyl chloride), anhydrous THF.

-

Procedure:

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-BuLi (1.05 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

The acyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The mixture is extracted with diethyl ether (3x).

-

The combined organic layers are washed with 1 M NaOH, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude N-acyl oxazolidinone is purified by flash column chromatography on silica (B1680970) gel.

-

Step 2: Diastereoselective Enolate Alkylation

-

Materials: N-acyl-(R)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), alkyl halide (e.g., benzyl (B1604629) bromide), anhydrous THF.

-

Procedure:

-

To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added NaHMDS (1.1 eq) dropwise.

-

The resulting enolate solution is stirred at -78 °C for 30 minutes.

-

The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The mixture is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.

-

Step 3: Cleavage of the Chiral Auxiliary

-

Materials: Alkylated N-acyl oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.

-

Procedure to yield the carboxylic acid:

-

To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C is added 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

-

The mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

The THF is removed under reduced pressure, and the aqueous residue is washed with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate (3x).

-

The combined ethyl acetate layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral carboxylic acid.

-

Quantitative Data on Asymmetric Alkylation

The (R)-4-benzyl-2-oxazolidinone auxiliary provides high levels of diastereoselectivity in the alkylation of its N-propionyl derivative with various electrophiles.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzyl bromide | N-((2S)-2-methyl-3-phenylpropanoyl)-(R)-4-benzyl-2-oxazolidinone | 92 | >99:1 |

| 2 | Allyl iodide | N-((2S)-2-methylpent-4-enoyl)-(R)-4-benzyl-2-oxazolidinone | 89 | 98:2 |

| 3 | Methyl iodide | N-((S)-2-methylbutanoyl)-(R)-4-benzyl-2-oxazolidinone | 85 | 95:5 |

| 4 | Ethyl iodide | N-((S)-2-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinone | 88 | 97:3 |

| 5 | Isopropyl iodide | N-((S)-2,3-dimethylbutanoyl)-(R)-4-benzyl-2-oxazolidinone | 75 | 90:10 |

Visualization of the Asymmetric Alkylation Workflow

The following diagram illustrates the key steps and transformations in the asymmetric alkylation protocol.

Conclusion

This compound is an indispensable chiral building block in asymmetric synthesis. Its efficient conversion to the robust and reliable (R)-4-benzyl-2-oxazolidinone chiral auxiliary provides a gateway to a vast array of enantiomerically enriched compounds. The protocols and data presented herein demonstrate the practical utility of this approach, enabling researchers and drug development professionals to construct complex chiral molecules with a high degree of stereocontrol. The recyclability of the auxiliary further enhances the economic and environmental viability of this synthetic strategy.

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Phenylalanine Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block of proteins and a precursor to a variety of crucial biomolecules. Its discovery in the late 19th century marked a significant milestone in biochemistry. The subsequent conversion of phenylalanine into its ester derivatives unlocked new avenues for its study and application, particularly in the realms of peptide synthesis and the development of commercially significant products. This technical guide provides a comprehensive overview of the discovery and history of phenylalanine esters, detailing the key scientific breakthroughs, experimental methodologies, and their evolving applications.

The Precursor: Discovery and First Synthesis of Phenylalanine

The story of phenylalanine esters begins with the discovery of phenylalanine itself. In 1879, Schulze and Barbieri first identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings.[1] Just a few years later, in 1882, the first chemical synthesis of phenylalanine was achieved by Erlenmeyer and Lipp, who prepared it from phenylacetaldehyde, hydrogen cyanide, and ammonia.[1] This foundational work laid the groundwork for the chemical manipulation of this important amino acid.

The Dawn of Esterification: Emil Fischer's Pioneering Work

The first synthesis of amino acid esters, including presumably that of phenylalanine, is attributed to the seminal work of Hermann Emil Fischer. In 1895, Fischer and his colleague Arthur Speier described a method of converting carboxylic acids into their esters by refluxing them with an alcohol in the presence of an acid catalyst.[2] This reaction, now famously known as the Fischer-Speier esterification, proved to be a groundbreaking technique in the field of protein chemistry.[2][3]

Fischer's motivation for esterifying amino acids was multifaceted. He recognized that the process of converting amino acids into their corresponding esters made them more volatile, which allowed for their separation by fractional distillation.[4][5] This was a critical step in the arduous process of isolating and identifying individual amino acids from complex protein hydrolysates.[4][5] By 1901, Fischer had refined this method, enabling the separation of various amino acid esters and leading to the discovery of new amino acids like valine and proline.[4]

Key Synthetic Methodologies for Phenylalanine Esters

The synthesis of phenylalanine esters has evolved significantly since Fischer's initial work. The following sections detail some of the most important and widely used experimental protocols.

Fischer-Speier Esterification of Phenylalanine

This classical method remains a fundamental approach for the synthesis of phenylalanine esters. The reaction involves the direct esterification of phenylalanine with an alcohol, typically in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid.

A common adaptation of the Fischer-Speier method involves the use of thionyl chloride (SOCl₂) with methanol (B129727).

-

Materials: L-phenylalanine, methanol, thionyl chloride.

-

Procedure:

-

A suspension of L-phenylalanine (e.g., 9.03 g, 54.7 mmol) is prepared in methanol (100 cm³) and cooled to 0 °C.[6]

-

Thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) is added dropwise to the stirred suspension.[6]

-

The reaction mixture is then stirred at room temperature for 24 hours.[6]

-

The solvent is removed under reduced pressure.

-

The crude product is recrystallized from a suitable solvent system, such as ethyl acetate/ethanol (95:5), to yield L-phenylalanine methyl ester hydrochloride as a white solid.[6]

-

Enzymatic Synthesis and Kinetic Resolution

The demand for enantiomerically pure L-phenylalanine esters, particularly for pharmaceutical applications, led to the development of enzymatic methods. These methods often involve the stereoselective hydrolysis of a racemic N-acyl-phenylalanine ester.

This protocol utilizes a serine proteinase to selectively hydrolyze the L-enantiomer, allowing for the separation of the D-enantiomer.

-

Materials: N-acetyl-D,L-phenylalanine methyl ester, purified Carlsberg subtilisin (serine proteinase), sodium hydroxide (B78521) solution (0.2 N), methylene (B1212753) chloride.

-

Procedure:

-

A slurry of N-acetyl-D,L-phenylalanine methyl ester (e.g., 2.21 g, 10 mmol) is prepared in water (19.91 g).[7]

-

The pH is adjusted to 7.5 with 0.2 N sodium hydroxide.[7]

-

Purified Carlsberg subtilisin (e.g., 0.01 g) is added with stirring.[7]

-

The pH is maintained at 7.5 by the controlled addition of 0.2 N sodium hydroxide until the enzyme activity ceases.[7]

-

The reaction mixture is extracted with methylene chloride.[7]

-

The organic extracts, containing the unreacted N-acetyl-D-phenylalanine methyl ester, are combined, dried, and the solvent is removed to yield the purified D-ester.[7] The aqueous layer contains the hydrolyzed N-acetyl-L-phenylalanine.

-

Quantitative Data of Phenylalanine Esters

The physical and chemical properties of phenylalanine esters are crucial for their application and characterization. The following table summarizes key quantitative data for some common phenylalanine esters.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Reference(s) |

| L-Phenylalanine Methyl Ester Hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | 150 - 154 | +36.7° (c=1, EtOH) | [6][8] |

| D-Phenylalanine Methyl Ester Hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | N/A | -36.5° (c=2, EtOH) | [8] |

| N-acetyl-D,L-phenylalanine methyl ester | C₁₂H₁₅NO₃ | 221.25 | 62 - 64 | N/A (racemic) | [7] |

| L-Phenylalanine Ethyl Ester | C₁₁H₁₅NO₂ | 193.24 | N/A | N/A | [9] |

N/A: Not Available in the searched sources.

Applications of Phenylalanine Esters

The development of synthetic methods for phenylalanine esters has been driven by their utility in various scientific and industrial applications.

Peptide Synthesis

One of the earliest and most significant applications of phenylalanine esters is in peptide synthesis. The esterification of the C-terminus of phenylalanine protects the carboxylic acid group, preventing it from reacting during the formation of a peptide bond with the N-terminus of another amino acid. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis. The methyl or ethyl esters are commonly used for this purpose.

Aspartame: A Sweet Revolution

The synthesis of L-phenylalanine methyl ester gained immense commercial importance with the discovery of the artificial sweetener Aspartame. Aspartame is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. The synthesis of this widely used sweetener involves the coupling of protected aspartic acid with L-phenylalanine methyl ester. Both chemical and enzymatic methods, the latter often employing the enzyme thermolysin, have been developed for the large-scale production of Aspartame, highlighting the critical role of L-phenylalanine methyl ester as a key intermediate.

Biological Significance and Signaling Pathways

While phenylalanine esters are primarily synthetic molecules used as intermediates or research tools, the biological effects of phenylalanine itself are profound. Phenylalanine is a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

Recent research has also shed light on the role of phenylalanine in cellular signaling. For instance, elevated levels of phenylalanine have been shown to impair insulin (B600854) signaling. Studies using methyl-phenylalanine, which is converted to phenylalanine intracellularly by esterases, have demonstrated that increased intracellular phenylalanine can inhibit insulin-stimulated glucose uptake in adipocytes and myoblasts.[10] This effect is linked to the modification of the insulin receptor beta (IRβ), leading to its inactivation.[10][11]

Furthermore, phenylalanine is known to influence the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. The LAT1 transporter mediates the entry of phenylalanine into cells, which can then activate the mTOR pathway to regulate processes like milk protein synthesis in bovine mammary epithelial cells.[12] In contrast, a deficiency of phenylalanine can activate the GCN2 signaling pathway, which responds to amino acid scarcity.[12]

Conclusion

The journey of phenylalanine esters from their conceptualization in the laboratory of Emil Fischer to their current status as indispensable tools in peptide synthesis and key components in the production of globally used products like Aspartame is a testament to the power of fundamental chemical research. The continuous refinement of their synthesis, from classical acid-catalyzed methods to sophisticated enzymatic resolutions, has enabled advancements in both academic research and industrial applications. As our understanding of the intricate roles of amino acids in cellular signaling pathways deepens, the use of phenylalanine esters as research probes is likely to expand, further cementing their importance in the landscape of chemical and biological sciences.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Emil Fischer - Wikipedia [en.wikipedia.org]

- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 5. encyclopedia.com [encyclopedia.com]

- 6. rsc.org [rsc.org]

- 7. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phenylalanine ethyl ester | C11H15NO2 | CID 76506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Unseen Counterparts: A Technical Guide to the Biological Significance of D-Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction